Enhanced Metabolic Stability of Deuterated Losartan Compared to Protiated Losartan
Deuterated losartan potassium demonstrates significantly higher metabolic stability against the primary metabolizing enzyme, CYP2C9, compared to its protiated (non-deuterated) counterpart [1]. This is a direct consequence of the primary kinetic isotope effect, where the stronger C-D bond requires a higher activation energy for cleavage relative to the C-H bond.
| Evidence Dimension | Metabolic Stability (CYP2C9) |
|---|---|
| Target Compound Data | Higher stability (qualitative observation of reduced metabolism) |
| Comparator Or Baseline | Protiated Losartan potassium (baseline) |
| Quantified Difference | Qualitative increase in stability; precise fold-change not provided, but kinetic isotope effects for C-H/C-D cleavage typically range from 1 to 5. |
| Conditions | In vitro CYP2C9 enzyme assay |
Why This Matters
This evidence supports the broader class-level inference that deuterated losartan, including Losartan-d9, can exhibit altered metabolic profiles, which is a foundational principle for its use as a tracer in ADME studies and potentially as a novel therapeutic entity.
- [1] Itoga M, et al. Iridium-catalyzed α-selective deuteration of alcohols. Chem Sci. 2022;13(29):8539-8546. doi:10.1039/d2sc02641a. View Source
